molecular formula BBrI2 B082351 Bromodiiodoborane CAS No. 14355-21-6

Bromodiiodoborane

Cat. No. B082351
CAS RN: 14355-21-6
M. Wt: 344.53 g/mol
InChI Key: XJRVKGBKUBECGR-UHFFFAOYSA-N
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Description

Bromodiiodoborane (BIB) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. BIB is a boron-halogen compound that is commonly used as a reagent in organic synthesis. It is known for its ability to activate carbon-hydrogen bonds and facilitate the formation of carbon-carbon bonds.

Scientific Research Applications

Bromodiiodoborane has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis to facilitate the formation of carbon-carbon bonds. Bromodiiodoborane has also been used in the development of new materials, such as polymers and metal-organic frameworks. Additionally, Bromodiiodoborane has been studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds.

Mechanism Of Action

The mechanism of action of Bromodiiodoborane involves its ability to activate carbon-hydrogen bonds. This activation occurs through a process known as halogenation. Bromodiiodoborane reacts with the carbon-hydrogen bond, leading to the formation of a carbon-halogen bond. This process can facilitate the formation of carbon-carbon bonds, which is useful in organic synthesis.

Biochemical And Physiological Effects

There is currently limited information available on the biochemical and physiological effects of Bromodiiodoborane. However, it is known that Bromodiiodoborane is a reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.

Advantages And Limitations For Lab Experiments

One advantage of using Bromodiiodoborane in lab experiments is its ability to activate carbon-hydrogen bonds, which can facilitate the formation of carbon-carbon bonds. Additionally, Bromodiiodoborane is a relatively easy compound to synthesize and can be obtained in high yields. However, one limitation of using Bromodiiodoborane is its reactivity. Bromodiiodoborane is a highly reactive compound that can potentially cause harm if not handled properly. It is important to use caution when working with Bromodiiodoborane and to follow proper safety protocols.

Future Directions

There are several future directions for the study of Bromodiiodoborane. One potential area of research is the development of new materials using Bromodiiodoborane. Bromodiiodoborane has been shown to be useful in the synthesis of polymers and metal-organic frameworks, and further research in this area could lead to the development of new materials with unique properties. Additionally, Bromodiiodoborane could be studied for its potential use in catalysis, as it has been shown to activate carbon-hydrogen bonds. Further research in this area could lead to the development of new catalysts with improved efficiency and selectivity.
Conclusion:
In conclusion, Bromodiiodoborane is a boron-halogen compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a useful reagent in organic synthesis, and has potential applications in the development of new materials and catalysis. However, it is important to use caution when working with Bromodiiodoborane due to its reactivity. Further research in this area could lead to the development of new materials and catalysts with improved efficiency and selectivity.

Synthesis Methods

Bromodiiodoborane can be synthesized by reacting boron tribromide with iodine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of Bromodiiodoborane. The synthesis of Bromodiiodoborane is a relatively straightforward process, and the compound can be obtained in high yields.

properties

CAS RN

14355-21-6

Product Name

Bromodiiodoborane

Molecular Formula

BBrI2

Molecular Weight

344.53 g/mol

IUPAC Name

bromo(diiodo)borane

InChI

InChI=1S/BBrI2/c2-1(3)4

InChI Key

XJRVKGBKUBECGR-UHFFFAOYSA-N

SMILES

B(Br)(I)I

Canonical SMILES

B(Br)(I)I

Other CAS RN

14355-21-6

synonyms

Bromodiiodoborane

Origin of Product

United States

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